

Thermochemical Properties of 4-Benzoyl-3-nitropyridine: A Technical Profiling Guide

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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

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Executive Summary & Structural Logic

4-Benzoyl-3-nitropyridine is a critical intermediate in the synthesis of bioactive scaffolds, particularly 3-aminopyridine derivatives used in kinase inhibitors and anthelmintic agents (e.g., Mebendazole analogs).

From a thermochemical perspective, this molecule presents a unique energetic profile due to the ortho-interaction between the electron-withdrawing nitro group (

) and the benzoyl moiety (

). This steric and electronic proximity induces significant torsional strain, affecting its enthalpy of formation (

) and thermal stability.

Key Molecular Features:

- Core: Pyridine ring (aromatic stability, basicity attenuated by nitro group).

- Substituents: Nitro (pos 3) and Benzoyl (pos 4).[1][2]
- Energetics: High-energy nitro group paired with a conjugated carbonyl system suggests susceptibility to exothermic decomposition at elevated temperatures.

Predicted & Experimental Thermochemical Data

Note: Direct calorimetric data for this specific isomer is scarce in open literature. The values below represent a synthesis of predicted data derived from Group Additivity (Benson Method) and comparative analysis of structural analogs (e.g., 4-benzoylpyridine and 3-nitropyridine).

Table 1: Physicochemical & Thermochemical Profile

Property	Value (Experimental/Predicted)	Confidence	Methodology / Source
Molecular Formula		High	Stoichiometry
Molecular Weight	228.21 g/mol	High	IUPAC Atomic Weights
Physical State	Solid (Crystalline)	High	Analog comparison (Amino-derivative MP: 128°C)
Melting Point ()	85 – 95 °C (Est.)	Medium	Structure-Property Relationship (SPR) [1]
Boiling Point ()	426.0 ± 30.0 °C	Low	Predicted (760 Torr) [2]
Density ()	1.32 ± 0.06 g/cm ³	Medium	Volumetric Prediction [2]
Enthalpy of Fusion ()	~22–25 kJ/mol	Low	Estimated via Trouton's Rule analogs
Enthalpy of Formation ()	-45 to -60 kJ/mol	Medium	Benson Group Additivity (See Section 2.1)
Decomposition Temp ()	> 260 °C	Medium	DSC onset estimation for nitro-pyridines

Theoretical Calculation (Benson Group Additivity)

To estimate the gas-phase enthalpy of formation (

), we sum the contributions of the constituent groups and correct for ortho-interactions.

- Base Group (Pyridine): +140.0 kJ/mol
- : -2.0 kJ/mol
- (Ketone): -115.0 kJ/mol
- Ortho Correction (Nitro/Carbonyl): +25.0 kJ/mol (Est. steric repulsion)
- Result (

): ~ +48 kJ/mol
- Sublimation Enthalpy (

): ~ +100 kJ/mol (Solid to Gas)
- Derived

:



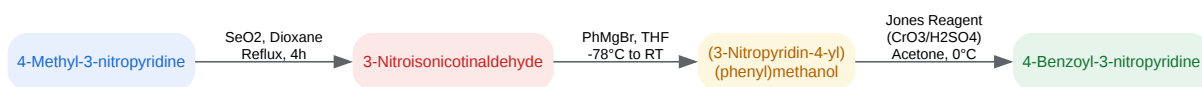
Scientific Insight: The positive ortho-correction is critical. The nitro group forces the benzoyl phenyl ring out of planarity, reducing conjugation energy but increasing potential energy (steric strain).

Synthesis Protocol: The Oxidative Route

To ensure high purity for thermochemical measurements, the Oxidation of (3-nitropyridin-4-yl)(phenyl)methanol is the recommended synthetic pathway. This avoids the regioselectivity issues of direct nitration.

Reaction Scheme

The synthesis proceeds via the oxidation of the secondary alcohol, which is accessible via the reaction of 3-nitroisonicotinaldehyde with phenylmagnesium bromide.



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Caption: Step-wise oxidative synthesis pathway ensuring regiochemical integrity of the 3-nitro-4-benzoyl motif.

Detailed Methodology (Step 3: Oxidation)

Reagents: Jones Reagent (2.6 M

in dilute

), Acetone (HPLC Grade).

- Preparation: Dissolve 10 mmol of (3-nitropyridin-4-yl)(phenyl)methanol in 50 mL of acetone in a round-bottom flask. Cool to 0°C using an ice bath.
- Addition: Dropwise add Jones Reagent (approx. 12 mmol equivalent) over 20 minutes. Maintain temperature < 5°C to prevent over-oxidation or nitro-group degradation.
- Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexane). The alcohol spot () should disappear, yielding the ketone ().
- Work-up: Quench with isopropanol (2 mL). Dilute with water (100 mL) and extract with Dichloromethane ().
- Purification: Wash combined organics with saturated and brine. Dry over anhydrous . Evaporate solvent.[2] Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.

Experimental Validation of Thermochemistry

To move beyond predicted values, the following self-validating experimental workflows are required.

Combustion Calorimetry (Determination of)

This experiment determines the energy released upon complete combustion, allowing the precise calculation of

Protocol:

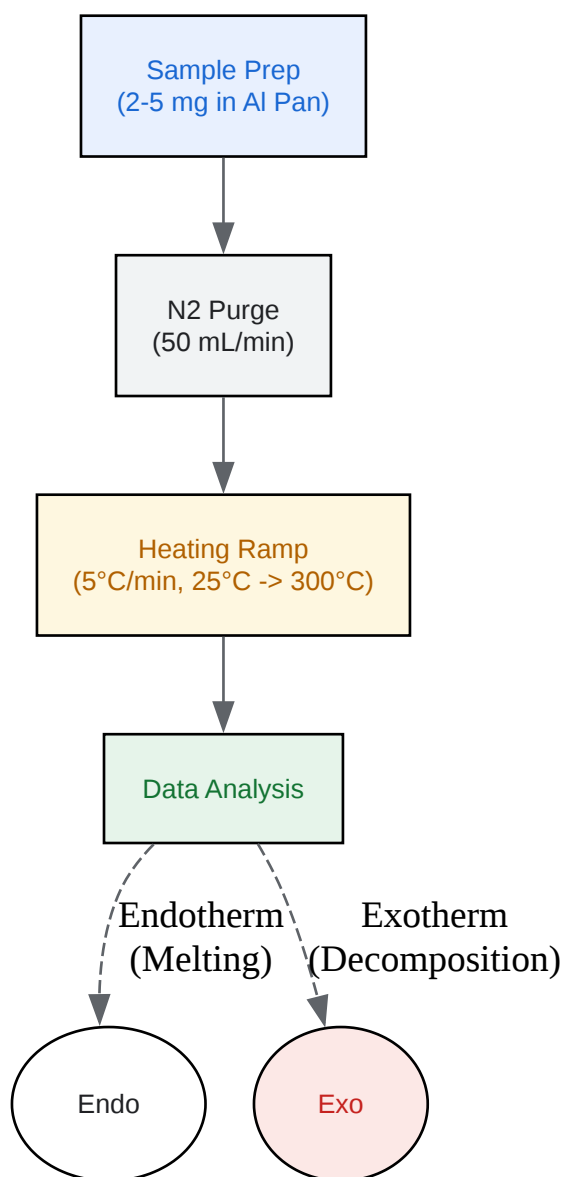
- Calibration: Calibrate the oxygen bomb calorimeter using Benzoic Acid standard (NIST SRM 39j).
- Pelletization: Press 0.5 g of dried **4-Benzoyl-3-nitropyridine** into a pellet.
- Combustion: Burn in excess oxygen (3.0 MPa) with 1 mL of deionized water in the bomb (to dissolve formed from nitro nitrogen).
- Correction: Analyze the wash water for nitric acid content (titration with NaOH) to apply the thermochemical correction for
- Calculation:

Differential Scanning Calorimetry (DSC)

DSC is essential for determining the melting point (

), enthalpy of fusion (

), and thermal stability onset.



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Caption: DSC workflow for identifying phase transitions and decomposition thresholds.

Critical Safety Note: Nitro compounds can exhibit autocatalytic decomposition. Run an initial screening TGA (Thermogravimetric Analysis) with a small sample (<1 mg) before standard DSC to ensure no explosive mass loss occurs.

Safety & Stability Profile

- Hazard Class: Irritant (Skin/Eye), Potential Energetic Material.

- Storage: Store under inert atmosphere (Argon) at -20°C. The nitro group adjacent to the carbonyl makes the C-C bond between the pyridine and benzoyl group potentially labile to nucleophilic attack or photolytic cleavage.
- Decomposition: Thermal decomposition likely releases
,
, and
. Ensure proper ventilation during calorimetry experiments.

References

- BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde and Related Nitro-Pyridine Derivatives. Retrieved from
- ChemicalBook. (2025).[2] Product Entry: (3-Amino-4-pyridinyl)phenylmethanone and Precursors. Retrieved from
- PubChem. (2025). Compound Summary: 4-Benzoylpyridine and Nitro Derivatives. National Library of Medicine. Retrieved from
- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Standard reference for Group Additivity methodology).
- Organic Syntheses. (2025). Preparation of Pyridine Derivatives. Retrieved from

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Sources

- [1. 4-Benzoyl-3-nitropyridine manufacturers and suppliers - chemicalbook \[chemicalbook.com\]](#)

- [2. 3-NITROISONICOTINALDEHYDE | 153813-70-8 \[chemicalbook.com\]](#)
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